N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide

Description

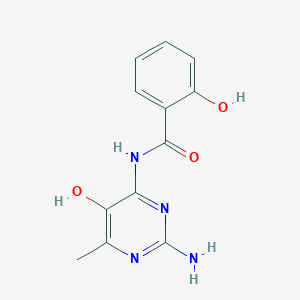

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide is a benzamide derivative featuring a 2-hydroxybenzoyl group linked to a substituted pyrimidine ring. The pyrimidine moiety contains amino (NH₂), hydroxy (OH), and methyl (CH₃) substituents at the 2-, 5-, and 6-positions, respectively.

Properties

CAS No. |

61581-38-2 |

|---|---|

Molecular Formula |

C12H12N4O3 |

Molecular Weight |

260.25 g/mol |

IUPAC Name |

N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C12H12N4O3/c1-6-9(18)10(16-12(13)14-6)15-11(19)7-4-2-3-5-8(7)17/h2-5,17-18H,1H3,(H3,13,14,15,16,19) |

InChI Key |

DAPHLGIPZSMHDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)NC(=O)C2=CC=CC=C2O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2-amino-5-hydroxy-6-methylpyrimidine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Selected Physicochemical Properties of Benzamide Derivatives

| Compound Name | Melting Point (°C) | Synthetic Yield (%) | Key Substituents |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Pyrimidine (NH₂, OH, CH₃) |

| 5-Chloro-N-(3-hydroxybenzyl)-2-hydroxybenzamide (13) | 251 | 19 | 3-hydroxybenzyl, Cl |

| 5-Chloro-N-(4-methylbenzyl)-2-hydroxybenzamide (16) | 169 | 67 | 4-methylbenzyl, Cl |

| Trichlamide (N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide) | Not reported | Not reported | Trichloroethyl, butoxy |

Biological Activity

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 248.24 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits multiple mechanisms of action:

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens comparable to standard antibiotics such as penicillin and ciprofloxacin .

- Antiproliferative Effects : It has been noted for its antiproliferative effects on cancer cell lines. For instance, compounds with similar structures have shown IC values in the low micromolar range against various cancer types, indicating potential as an anticancer agent .

- Inhibition of Viral Replication : Preliminary studies suggest that derivatives of this compound may inhibit viral replication processes, particularly in adenovirus infections, with selectivity indexes exceeding 100 compared to existing antiviral agents .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound and its analogues:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against Mycobacterium tuberculosis and various fungal strains. Results indicated that it exhibited comparable activity to established antimycobacterial agents, suggesting its potential use in treating resistant infections .

- Cancer Cell Line Testing : In a series of tests on different cancer cell lines (including HCT116 and MCF-7), the compound demonstrated significant antiproliferative effects, particularly at concentrations lower than those required for standard chemotherapeutic agents like doxorubicin .

- Viral Inhibition Studies : Research focusing on adenoviral infections highlighted that certain derivatives of this compound could effectively inhibit viral replication at sub-micromolar concentrations while exhibiting minimal cytotoxicity to host cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.